molecular formula C18H14O4 B11839144 3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 90102-12-8

3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B11839144
CAS No.: 90102-12-8
M. Wt: 294.3 g/mol
InChI Key: XYEIGFOEHNMJFI-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid is a complex organic compound belonging to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylacetic acid with 3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid under acidic conditions. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4H-1-benzopyran-4-one: A simpler benzopyran derivative with similar structural features but lacking the carboxylic acid group.

    4-Oxo-4H-1-benzopyran-8-carboxylic acid: Another benzopyran derivative with a similar core structure but different substituents.

Uniqueness

3-Methyl-2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

CAS No.

90102-12-8

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3-methyl-2-(2-methylphenyl)-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C18H14O4/c1-10-6-3-4-7-12(10)16-11(2)15(19)13-8-5-9-14(18(20)21)17(13)22-16/h3-9H,1-2H3,(H,20,21)

InChI Key

XYEIGFOEHNMJFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C

Origin of Product

United States

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